molecular formula C7H6N2O2 B144585 5-Propynyluracil CAS No. 134700-29-1

5-Propynyluracil

Katalognummer B144585
CAS-Nummer: 134700-29-1
Molekulargewicht: 150.13 g/mol
InChI-Schlüssel: UJBCLAXPPIDQEE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Propynyluracil (5-PU) is a synthetic nucleoside analog that has been shown to have various biochemical and physiological effects. It is commonly used in scientific research as a tool to study the mechanisms of action of nucleoside analogs and their potential therapeutic applications.

Wirkmechanismus

The mechanism of action of 5-Propynyluracil is believed to be through inhibition of viral DNA synthesis. It is incorporated into the viral DNA during replication, leading to premature chain termination and inhibition of further viral replication. Additionally, 5-Propynyluracil has been shown to induce apoptosis in cancer cells through activation of the caspase pathway.

Biochemische Und Physiologische Effekte

In addition to its antiviral and anti-tumor activity, 5-Propynyluracil has been shown to have various biochemical and physiological effects. It has been shown to stimulate the immune system, increase interferon production, and modulate cytokine levels. Additionally, 5-Propynyluracil has been shown to have anti-inflammatory activity and to inhibit platelet aggregation.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of using 5-Propynyluracil in lab experiments is its broad-spectrum antiviral activity. It has been shown to be effective against a variety of viruses, making it a useful tool for studying the mechanisms of action of nucleoside analogs. Additionally, 5-Propynyluracil is relatively easy to synthesize and purify, making it readily available for research purposes.
One limitation of using 5-Propynyluracil in lab experiments is its potential toxicity. It has been shown to have cytotoxic effects on certain cell types, and caution should be taken when using it in experiments. Additionally, 5-Propynyluracil has a relatively short half-life in vivo, which may limit its therapeutic potential.

Zukünftige Richtungen

There are several future directions for research on 5-Propynyluracil. One area of interest is the development of new derivatives of 5-Propynyluracil with improved pharmacokinetic properties and reduced toxicity. Additionally, further studies are needed to elucidate the mechanisms of action of 5-Propynyluracil and its potential therapeutic applications in various diseases. Finally, the development of new delivery methods for 5-Propynyluracil, such as targeted nanoparticles, may improve its efficacy and reduce its toxicity in vivo.

Wissenschaftliche Forschungsanwendungen

5-Propynyluracil has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to have antiviral activity against a variety of viruses, including herpes simplex virus, human immunodeficiency virus, and hepatitis B virus. Additionally, 5-Propynyluracil has been shown to have anti-tumor activity in various cancer cell lines.

Eigenschaften

CAS-Nummer

134700-29-1

Produktname

5-Propynyluracil

Molekularformel

C7H6N2O2

Molekulargewicht

150.13 g/mol

IUPAC-Name

5-prop-1-ynyl-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C7H6N2O2/c1-2-3-5-4-8-7(11)9-6(5)10/h4H,1H3,(H2,8,9,10,11)

InChI-Schlüssel

UJBCLAXPPIDQEE-UHFFFAOYSA-N

SMILES

CC#CC1=CNC(=O)NC1=O

Kanonische SMILES

CC#CC1=CNC(=O)NC1=O

Andere CAS-Nummern

134700-29-1

Synonyme

5-propynyluracil

Herkunft des Produkts

United States

Synthesis routes and methods I

Procedure details

wherein T7 and T8 are each independently O or S and T9 is H, amino, hydroxy, Cl, or Br. 8) B is thymine, adenine, uracil, a 5-halouracil, a 5-alkyluracil, guanine, cytosine, a 5-halocytosine, a 5-alkylcytosine, or 2,6-diaminopurine. 9) B is guanine, cytosine, uracil, or thymine. 10) B is adenine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
5-halouracil
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
[Compound]
Name
5-alkyluracil
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen
[Compound]
Name
5-halocytosine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen
[Compound]
Name
5-alkylcytosine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fifteen

Synthesis routes and methods II

Procedure details

To a stirred solution of 2'-deoxy-5-propynyluridine (European Patent Specification No. 272065) (20 g, 75 mmol) in aqueous phosphate buffer at pH 6.84 (1250 mL) was added purified E. coli thymidine phosphorylase (10,000 units) (T. A. Krenitsky et al, Biochemistry, 20, 3615, 1981; U.S. Pat. No. 4,381,344) and alkaline phosphatase (10,000 units) [Sigma type VII-S from bovine intestinal mucosa] and the whole mixture was incubated at 37° C. for 24 hours. The resulting white precipitate was filtered, washed with water (3×100 mL), ethanol (2×100 mL), ether (2×100 mL) and dried in vacuo over phosphorus pentoxide to give the title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

A dry 250 mL round-bottomed flask was charged with 5-iodouridine (10 g, 27 mmol Aldrich), anhydrous pyridine (30 mL) and acetic anhydride (30mL). The reaction was stirred at room temperature for 30 minutes under a nitrogen atmosphere and the solvent removed in vacuo. The compound was diluted with toluene (2 ×50 mL) and the toluene removed in vacuo. The product was purified on a 75 g flash chromatography column which was eluted with 90:10 (v:v) CHC13 :MeOH. The appropriate fractions were combined and concentrated to give the title compound as a white foam. This was used directly in the next stage.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.